molecular formula C6H10N2 B1357116 3-Isopropyl-1H-pyrazole CAS No. 49633-25-2

3-Isopropyl-1H-pyrazole

Cat. No. B1357116
CAS RN: 49633-25-2
M. Wt: 110.16 g/mol
InChI Key: ZICRALLMHKILDG-UHFFFAOYSA-N
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Description

3-Isopropyl-1H-pyrazole is a compound with the molecular formula C6H10N2 . It is a versatile scaffold in organic synthesis and medicinal chemistry, often used as a starting material for the preparation of more complex heterocyclic systems .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered aromatic ring structure containing two vicinal nitrogen atoms . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Chemical Reactions Analysis

Pyrazoles, including this compound, exhibit tautomerism, a phenomenon that may influence their reactivity . This can impact the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 110.16 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The topological polar surface area is 28.7 Ų . Other properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume can be found in databases like ChemSpider .

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Studies : The structure of pyrazoles, including derivatives like 3-Isopropyl-1H-pyrazole, has been extensively studied using X-ray crystallography, NMR, and DFT calculations. These studies are crucial for predicting the tautomeric and tetrameric structures of such compounds (Claramunt et al., 2006).
  • Synthetic Pathways : New methods for synthesizing pyrazoles with different substituents, including isopropyl groups, have been developed. This has enabled the creation of a wide variety of pyrazole-based compounds with potential applications in medicinal chemistry (Grotjahn et al., 2002).

Pharmaceutical Research

  • Drug Development : Pyrazoles, such as this compound, are integral in novel drug discovery. These compounds have been synthesized and evaluated for various biological properties, including antioxidant, anti-cancer, and anti-inflammatory activities, making them candidates for future drug development (Thangarasu et al., 2019).

Material Science and Organic Electronics

  • Organic Light-Emitting Diodes (OLEDs) : Compounds based on pyrazole structures have been used in the development of phosphorescent organic light-emitting diodes (PhOLEDs). These compounds contribute significantly to the efficiency and performance of OLEDs, showcasing the versatility of pyrazoles in material science (Li et al., 2016).

Catalysis and Chemical Stability

  • Catalysis and Stability Studies : Pyrazole-based frameworks, including those with isopropyl substituents, have been examined for their thermal and chemical stability. Such studies are essential for their application in catalysis and other industrial processes (Colombo et al., 2011).

Mechanism of Action

The mechanism of action for most of the pyrazole derivatives, including 3-Isopropyl-1H-pyrazole, is not well-known or reported . More mechanistic studies of pyrazole antibacterials will help to design better compounds .

Safety and Hazards

The safety and hazards information for 3-Isopropyl-1H-pyrazole is not detailed in the available literature. For detailed safety data sheet, one should refer to laboratory chemical safety summaries or databases like PubChem .

Future Directions

Pyrazoles are known for their wide range of pharmacological properties, including antibacterial activities . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Therefore, the future directions of 3-Isopropyl-1H-pyrazole could be in the development of new antibiotics for drug-resistant bacteria .

properties

IUPAC Name

5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5(2)6-3-4-7-8-6/h3-5H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICRALLMHKILDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10482459
Record name 3-Isopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

49633-25-2
Record name 3-Isopropyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10482459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(PROPAN-2-YL)-1H-PYRAZOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of 3-Isopropyl-1H-pyrazole as a ligand impact the magnetic properties of dysprosium(III) single-molecule magnets (SMMs)?

A1: The research indicates that incorporating this compound as a ligand in dysprosium(III) SMMs can significantly influence their magnetic behavior. Specifically, [] complexes utilizing this compound as a ligand, like [Dy(Iprpz)Cl(THF)5][BPh4] (where Iprpz represents this compound and THF stands for tetrahydrofuran), tend to exhibit lower energy barriers for magnetization reversal (Ueff) compared to the prototype pentagonal-bipyramidal (PB) SMMs. This effect is attributed to the bidentate-chelating nature of the pyrazolate ligand, which, while contributing to slow magnetic relaxation, also reduces the magnetic axiality above the ground mJ = ±15/2 states. [] This reduction in axiality leads to the mixing of other states at higher energy levels, ultimately affecting the SMM's magnetic properties.

Q2: Are there any observed structure-activity relationships regarding the substituents on pyrazolate ligands and their effect on the magnetic properties of the resulting dysprosium(III) complexes?

A2: Yes, the research highlights a clear structure-activity relationship between the substituents on pyrazolate ligands and the magnetic properties of the resulting dysprosium(III) complexes. [] Notably, the presence of electron-withdrawing groups, such as the -CF3 group, on the pyrazolate ligand has been found to significantly decrease the Ueff value. [] This observation suggests that electron-withdrawing substituents can influence the electronic structure of the dysprosium(III) ion and subsequently impact the magnetic anisotropy, ultimately affecting the SMM's performance.

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